molecular formula C12H16N2O2 B5062465 N-(4-methylphenyl)-N'-propylethanediamide

N-(4-methylphenyl)-N'-propylethanediamide

Cat. No. B5062465
M. Wt: 220.27 g/mol
InChI Key: HQXSCKBQQNHDAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methylphenyl)-N'-propylethanediamide, also known as MPEDA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. MPEDA belongs to the class of compounds known as amides, which are commonly used in the pharmaceutical industry as intermediates for the synthesis of drugs. In recent years, MPEDA has been the subject of several scientific studies that have investigated its synthesis, mechanism of action, and potential applications in medicine.

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-N'-propylethanediamide is not fully understood, but it is thought to involve the modulation of ion channels and receptors in the central nervous system. N-(4-methylphenyl)-N'-propylethanediamide has been shown to interact with the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in pain perception and inflammation. N-(4-methylphenyl)-N'-propylethanediamide has also been found to bind to the GABA-A receptor, which is the target of several clinically used drugs for the treatment of anxiety and epilepsy.
Biochemical and Physiological Effects
N-(4-methylphenyl)-N'-propylethanediamide has been shown to exhibit a range of biochemical and physiological effects in animal models. In a study on rats, N-(4-methylphenyl)-N'-propylethanediamide was found to reduce mechanical allodynia and thermal hyperalgesia, indicating its potential as an analgesic agent. In another study, N-(4-methylphenyl)-N'-propylethanediamide was found to exhibit anticonvulsant effects in mice, suggesting its potential as a treatment for epilepsy. N-(4-methylphenyl)-N'-propylethanediamide has also been shown to reduce inflammation in animal models of acute and chronic inflammation.

Advantages and Limitations for Lab Experiments

N-(4-methylphenyl)-N'-propylethanediamide has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized in large quantities, making it a cost-effective option for research. N-(4-methylphenyl)-N'-propylethanediamide has also been shown to exhibit low toxicity in animal models, indicating its safety for use in laboratory experiments. However, N-(4-methylphenyl)-N'-propylethanediamide has some limitations, including its limited solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

Several potential future directions for research on N-(4-methylphenyl)-N'-propylethanediamide have been identified. One area of interest is the development of new drugs based on the structure of N-(4-methylphenyl)-N'-propylethanediamide. By modifying the structure of N-(4-methylphenyl)-N'-propylethanediamide, it may be possible to create compounds with improved pharmacological properties. Another potential direction for research is the investigation of the potential of N-(4-methylphenyl)-N'-propylethanediamide as a treatment for other conditions, such as anxiety and depression. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-methylphenyl)-N'-propylethanediamide and its effects on different systems in the body.

Synthesis Methods

N-(4-methylphenyl)-N'-propylethanediamide is synthesized by the reaction of 4-methylbenzoyl chloride with propylethylenediamine in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield N-(4-methylphenyl)-N'-propylethanediamide as the final product. This synthesis method has been optimized to yield high purity N-(4-methylphenyl)-N'-propylethanediamide with good yields, making it a viable option for large-scale production.

Scientific Research Applications

N-(4-methylphenyl)-N'-propylethanediamide has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. These properties make it a promising candidate for the development of new drugs for the treatment of various diseases. Several studies have investigated the potential of N-(4-methylphenyl)-N'-propylethanediamide as a therapeutic agent for conditions such as neuropathic pain, epilepsy, and inflammation.

properties

IUPAC Name

N'-(4-methylphenyl)-N-propyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-3-8-13-11(15)12(16)14-10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQXSCKBQQNHDAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C(=O)NC1=CC=C(C=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methylphenyl)-N'-propylethanediamide

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